3,5-Dimethoxycinnamic acid

Übersicht

Beschreibung

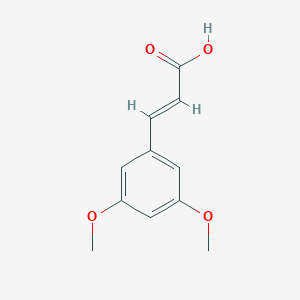

3,5-Dimethoxycinnamic acid is an organic compound with the chemical formula C₁₁H₁₂O₄. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions. This compound is predominantly found in its trans configuration and is known for its white crystalline solid appearance .

Wirkmechanismus

Mode of Action

It’s known that the compound can interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that phenolic compounds like 3,5-dimethoxycinnamic acid can have antioxidant effects, which suggests they may interact with pathways related to oxidative stress .

Pharmacokinetics

A study on a similar compound, dimethoxycinnamic acid, found that it was rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract .

Result of Action

It’s known that the compound can increase the bioluminescence intensity of the immature living gills of the luminous fungus mycena chlorophos .

Biochemische Analyse

Biochemical Properties

3,5-Dimethoxycinnamic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as lipoxygenase and cyclooxygenase, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . Furthermore, this compound affects cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . These effects contribute to the compound’s ability to protect cells from oxidative damage and reduce inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes like lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of reactive oxygen species . Additionally, this compound can activate antioxidant response elements in the genome, leading to the upregulation of antioxidant enzymes . These molecular interactions underline the compound’s role in modulating oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects for several weeks in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and storage methods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At high doses, this compound may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of the compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenylpropanoid metabolism. The compound is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its overall efficacy in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound has been found to localize in different cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethoxycinnamic acid can be achieved through the methyl esterification reaction of cinnamic acid. A common method involves esterifying cinnamic acid with methanol in the presence of a catalyst to produce this compound methyl ester. This methyl ester is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade methanol and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy groups into hydroxyl groups, forming hydroxycinnamic acid derivatives.

Reduction: The double bond in the propenoic acid side chain can be reduced to form saturated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions

Major Products:

Oxidation: Hydroxycinnamic acid derivatives.

Reduction: Saturated cinnamic acid derivatives.

Substitution: Various substituted cinnamic acid derivatives depending on the reagent used

Wissenschaftliche Forschungsanwendungen

3,5-Dimethoxycinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

Biology: The compound is studied for its antioxidant properties and its role in inhibiting oxidative stress.

Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry: It is used in the production of cosmetics, food additives, and preservatives due to its stability and beneficial properties

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dimethoxycinnamic acid

- 4-Hydroxy-3,5-dimethoxycinnamic acid

- trans-Cinnamic acid

- 3,4-Methylenedioxycinnamic acid

Comparison: 3,5-Dimethoxycinnamic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 3,4-Dimethoxycinnamic acid, the 3,5-isomer has different steric and electronic properties, leading to variations in its antioxidant and anti-inflammatory activities. The presence of methoxy groups at the 3 and 5 positions also distinguishes it from trans-Cinnamic acid, which lacks these substituents and therefore has different chemical and biological properties .

Biologische Aktivität

3,5-Dimethoxycinnamic acid (DMCA), also known as sinapic acid, is a phenolic compound with a variety of biological activities that have garnered interest in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, focusing on its antimicrobial, antidiabetic, anticancer, hepatoprotective, and neuroprotective activities.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two methoxy groups at the 3 and 5 positions of the cinnamic acid backbone. This specific substitution pattern is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that DMCA exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. The compound's effectiveness against pathogens can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. Antidiabetic Effects

DMCA has demonstrated potent antidiabetic activity in several studies. For instance, it enhances insulin secretion and improves pancreatic β-cell function. A study reported that DMCA exhibited a 100-fold higher activity compared to 1-deoxynojirimycin in stimulating insulin secretion in an INS-1 cell line at a concentration of 100 μM. The mechanisms involved include:

- Inhibition of carbohydrate digestion

- Reduction in protein glycation

- Inhibition of gluconeogenesis in the liver

These multifaceted actions contribute to its potential as a therapeutic agent for managing diabetes .

3. Hepatoprotective Properties

In vitro studies using rat hepatocytes exposed to carbon tetrachloride (CCl₄) toxicity demonstrated that DMCA offers hepatoprotection comparable to silybin, a well-known liver protective agent. The observed effects included:

- Decreased levels of liver enzymes (ALT, AST)

- Improved oxidative stress balance

- Enhanced lipid metabolism

In vivo experiments further confirmed these findings, indicating that DMCA could be beneficial in preventing liver damage caused by toxic substances .

4. Neuroprotective Effects

DMCA has shown promise in neuroprotection, particularly against neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in the pathogenesis of neurodegenerative disorders. In animal models, DMCA administration resulted in improved cognitive functions and reduced amnestic effects .

Summary of Biological Activities

The following table summarizes the biological activities and mechanisms of action associated with this compound:

Case Studies

Case Study 1: Antidiabetic Activity

A study conducted on diabetic rats demonstrated that treatment with DMCA led to significant reductions in blood glucose levels compared to untreated controls. The rats receiving DMCA showed improved insulin sensitivity and pancreatic function.

Case Study 2: Hepatoprotection

In a controlled trial involving CCl₄-induced liver damage in rats, those treated with DMCA exhibited markedly lower levels of liver enzymes (ALT and AST) compared to the control group. Histological examination revealed reduced fibrosis and inflammation in the liver tissues of DMCA-treated animals.

Eigenschaften

IUPAC Name |

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251999 | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20767-04-8, 16909-11-8 | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16909-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.